4,6-Dichloro-2-fluoro-3-methoxybenzoic acid

Description

Chemical Structure and Nomenclature

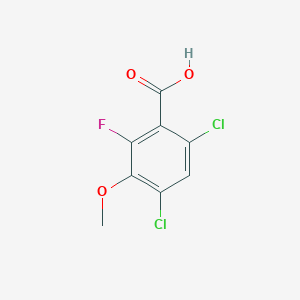

4,6-dichloro-2-fluoro-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by its unique pattern of halogen and methoxy substitutions on the benzene ring. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry naming conventions, clearly indicating the positions of each substituent on the benzene ring relative to the carboxylic acid functional group. The molecule features a benzene ring core with a carboxylic acid group at position 1, two chlorine atoms at positions 4 and 6, a fluorine atom at position 2, and a methoxy group at position 3.

The structural complexity of this compound arises from the combination of electron-withdrawing halogen atoms and the electron-donating methoxy group, creating a unique electronic environment within the molecule. This substitution pattern results in a compound with distinctive chemical properties that differentiate it from simpler benzoic acid derivatives. The presence of multiple halogens, particularly the combination of chlorine and fluorine atoms, contributes to the compound's stability and influences its reactivity patterns.

Chemical databases consistently report the compound's structure using various representation methods, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier formats. These standardized representations ensure accurate identification and facilitate research applications across different scientific disciplines. The compound's three-dimensional structure has been computationally analyzed, providing insights into its conformational preferences and potential interaction patterns.

Molecular Properties and Characteristics

The molecular formula of this compound is established as C8H5Cl2FO3, reflecting the presence of eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and three oxygen atoms. The molecular weight has been consistently determined across multiple sources as 239.03 grams per mole, making it a moderately sized organic molecule within the halogenated aromatic compound category.

Computational chemistry analyses reveal important physicochemical properties that characterize the compound's behavior and potential applications. The topological polar surface area has been calculated as 46.53 square angstroms, indicating moderate polarity that influences the compound's solubility characteristics and membrane permeability properties. The calculated logarithm of the partition coefficient between octanol and water is reported as 2.8393, suggesting favorable lipophilicity that may impact the compound's distribution and bioavailability in research applications.

The hydrogen bonding profile of the molecule shows two hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid and methoxy functional groups. The compound exhibits two rotatable bonds, indicating limited conformational flexibility that contributes to its structural stability. These molecular descriptors provide essential information for understanding the compound's chemical behavior and predicting its interactions with other molecules in research contexts.

Properties

IUPAC Name |

4,6-dichloro-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZSCAVEPSEMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Chlorination

A critical step involves selective fluorination of chlorinated benzoic acid derivatives. For example, 2,3-dichlorobenzoyl chloride undergoes fluorination using fluoride sources such as cesium fluoride or sodium fluoride in organic solvents (e.g., N,N-dimethylacetamide or chlorobenzene) with phase-transfer catalysts like tetrabutylammonium bromide.

- Reaction conditions: 120–150 °C, 6–10 hours.

- The reaction yields high-purity 2-fluoro-3-chlorobenzoyl fluoride intermediate (>99.5% purity).

- Hydrolysis under alkaline conditions converts the acyl fluoride to the corresponding benzoic acid.

Diazotization and Hydroxylation (for related methoxybenzoic acids)

In alternative routes, starting from 2,5-dichloroaniline, diazotization with nitrosylsulfuric acid at −15 to 50 °C forms the diazonium salt, which is then hydroxylated with concentrated sulfuric acid at 150–170 °C to produce 2,5-dichlorophenol.

Carboxylation

Carboxylation of phenolate intermediates is performed under elevated pressure (5–50 kg/cm²) and temperatures (60–160 °C) in the presence of carbon dioxide to yield dipotassium 3,6-dichlorosalicylic acid salts.

- Reaction times vary from 2 to 20 hours, commonly around 7 hours.

- The dipotassium salt is filtered and isolated at 110–120 °C.

Methylation to Introduce the Methoxy Group

The dipotassium salt intermediate is methylated using methyl chloride or dimethyl sulfate in methanol at 60–160 °C under pressure (around 6 kg/cm²).

- The reaction proceeds until complete consumption of the dipotassium salt.

- Post-reaction, potassium chloride byproduct is filtered off.

- The filtrate contains methyl 3,6-dichloro-2-methoxybenzoate (the ester form).

Hydrolysis of the Methyl Ester to the Acid

The methyl ester is hydrolyzed at 50–130 °C to yield the target 3,6-dichloro-2-methoxybenzoic acid.

- Hydrolysis is typically performed under controlled pH conditions.

- The final product purity ranges between 98% and 99.5%.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield / Purity |

|---|---|---|---|---|---|

| Diazotization | 2,5-dichloroaniline + nitrosylsulfuric acid | −15 to 50 | Atmospheric | — | Intermediate formed |

| Hydroxylation | 2,5-dichlorophenyldiazonium salt + H₂SO₄ (60–75% w/w) | 150 to 170 | Atmospheric | — | 2,5-dichlorophenol obtained |

| Carboxylation | Dipotassium phenolate + CO₂ | 60 to 160 | 5 to 50 | 2 to 20 | 30–35 mole% dipotassium salt |

| Methylation | Dipotassium salt + methyl chloride/dimethyl sulfate | 60 to 160 | ~6 | — | 97 mole% methyl ester |

| Hydrolysis | Methyl ester + aqueous base | 50 to 130 | Atmospheric | — | 98–99.5% acid purity |

Purification and Isolation

- After methylation, the reaction mixture is treated with water and xylene to form biphasic layers.

- pH adjustment (11–12) with bases such as NaOH or KOH separates the organic phase (containing methyl ester) from the aqueous phase (containing salts and acid).

- Fractional distillation under reduced pressure isolates the methyl ester with ~90% purity.

- Final hydrolysis and acidification yield the pure 4,6-dichloro-2-fluoro-3-methoxybenzoic acid.

Research Findings and Industrial Relevance

- The described methods offer high selectivity and purity, suitable for industrial scale-up.

- The use of nitrosylsulfuric acid for diazotization and sulfuric acid for hydroxylation enables efficient conversion of aniline derivatives.

- Fluorination using cesium fluoride or sodium fluoride under phase-transfer catalysis is effective for selective fluorine substitution.

- Methylation under controlled pressure and temperature conditions ensures high conversion to the methoxy derivative.

- The overall process yields high-purity product (98–99.5%) with good reproducibility.

Chemical Reactions Analysis

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid is utilized in various fields of scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4,6-dichloro-2-fluoro-3-methoxybenzoic acid and related compounds:

Key Observations:

- Substituent Position Effects : The position of chlorine significantly impacts bioactivity. For example, Dicamba (3,6-Cl) is herbicidal, whereas 4,5-dichloro-2-methoxybenzoic acid lacks reported agricultural use, likely due to altered steric/electronic profiles .

- Fluorine vs. This could improve solubility in polar media or interaction with biological targets.

- Methoxy Group Variants : Compounds with methoxymethoxy groups (e.g., ) exhibit altered steric bulk and hydrolytic stability compared to simple methoxy derivatives .

Physicochemical and Spectroscopic Properties

- Acidity (pKa): Diazotized azo derivatives of halogenated benzoic acids show pKa values ranging from 1.5–3.0 for carboxylic protons and 8.5–10.5 for phenolic protons . While direct data for this compound is unavailable, its fluorine atom likely lowers the carboxylic pKa relative to Dicamba (pKa ~1.9) due to enhanced electron withdrawal.

- Thermal Stability : Melting points for similar dichloro-methoxybenzoic acids range from 120–180°C , suggesting moderate thermal stability. Fluorine’s inductive effects may further elevate the melting point of the target compound.

- Spectroscopic Signatures : IR spectra of related compounds show characteristic C=O stretches at ~1680–1700 cm⁻¹ and C-Cl/F stretches at 600–800 cm⁻¹ .

Biological Activity

4,6-Dichloro-2-fluoro-3-methoxybenzoic acid (DCFMBA) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

DCFMBA is characterized by the presence of two chlorine atoms, one fluorine atom, and one methoxy group attached to a benzoic acid backbone. The specific arrangement of these substituents influences its chemical behavior and biological activity.

The biological activity of DCFMBA is primarily attributed to its ability to interact with various molecular targets. The chlorine and fluorine substituents enhance its binding affinity to enzymes and receptors, modulating their activity. The methoxy group contributes to its pharmacokinetic properties, affecting absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that DCFMBA exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, DCFMBA demonstrated potent activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antiviral Activity

DCFMBA has also been investigated for its antiviral properties. A study focusing on the compound's efficacy against SARS-CoV-2 revealed that it exhibited a notable inhibitory effect on viral replication, with an effective concentration (EC50) significantly lower than that of standard antiviral drugs . This suggests that the compound may serve as a lead for developing antiviral therapeutics.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while DCFMBA can inhibit viral activity effectively, it also presents some level of cytotoxicity. In comparative studies, the compound's cytotoxicity (CC50) was measured alongside its antiviral efficacy to determine selectivity indices. For instance, compounds similar to DCFMBA showed varying degrees of cytotoxicity, with selectivity indices indicating a balance between therapeutic efficacy and safety .

Table 1: Summary of Biological Activities

| Activity | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral Activity | 1.00 | 3.73 | 3.73 |

| Antibacterial Activity | N/A | N/A | N/A |

This table summarizes key findings from studies assessing the biological activities of DCFMBA. The selectivity index is particularly important as it indicates the compound's therapeutic potential relative to its toxicity.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, DCFMBA was tested against SARS-CoV-2 in Vero-E6 cells. The study reported an EC50 value of 1.00 µM with a CC50 value of 3.73 µM, indicating a promising therapeutic window for further development as an antiviral agent .

Q & A

Basic: What synthetic routes are recommended for preparing 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and methoxylation of a benzoic acid scaffold. A practical approach includes:

- Stepwise halogenation : Introduce chlorine at positions 4 and 6 via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperature (40–60°C). Fluorination at position 2 is achieved using KF or Selectfluor in polar aprotic solvents like DMF .

- Methoxylation : Methoxy groups are introduced via nucleophilic aromatic substitution (NAS) using NaOMe or Cu-mediated coupling at position 3 .

- Optimization : Monitor reaction progress via TLC (Rf values) and adjust solvent polarity (e.g., hexane/EtOH mixtures) to improve yield. Reflux conditions (e.g., 45–80°C for 1–3 hours) enhance reaction efficiency .

Advanced: How do substituent positions (Cl, F, OMe) influence the compound’s reactivity in NAS or enzyme inhibition studies?

Methodological Answer:

- Electron-withdrawing effects : The 4,6-dichloro groups deactivate the aromatic ring, directing NAS to the ortho/para positions. Fluorine at position 2 further enhances electrophilicity, favoring reactions at position 3 (methoxy site) .

- Biological activity : The trifunctional substitution pattern mimics salicylic acid derivatives, enabling competitive inhibition of cyclooxygenase (COX) enzymes. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets .

- Contradiction resolution : Conflicting reactivity data (e.g., unexpected byproducts) may arise from steric hindrance between Cl and OMe groups. Computational modeling (DFT) can predict steric/electronic effects to guide synthetic redesign .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy : Use and NMR in DMSO-d₆ to confirm substituent positions. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with adjacent halogens .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve resolution .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 252.96 (calculated for C₈H₄Cl₂FO₃) .

Advanced: How can contradictory NMR data for derivatives be resolved?

Methodological Answer:

- Variable temperature NMR : Resolve overlapping signals by lowering the temperature to reduce conformational exchange (e.g., rotameric splitting of methoxy groups) .

- 2D experiments : Use HSQC and HMBC to correlate ambiguous protons with carbons. For example, HMBC cross-peaks between the methoxy group and C-3 confirm substitution .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃O-) to simplify spectral interpretation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group .

- Spill management : Neutralize acidic spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced: How can computational models predict the bioactivity of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The 4,6-Cl and 2-F groups enhance hydrophobic interactions with Val³⁴⁹ and Ala⁵²⁷ residues .

- QSAR models : Corrogate substituent parameters (Hammett σ) with IC₅₀ values from enzyme assays. For example, higher σ values (electron-withdrawing groups) correlate with increased anti-inflammatory activity .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.